N'-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[(furan-2-yl)methyl]ethanediamide
Description
Historical Context in Oxazinan-Based Molecular Design
The 1,3-oxazinan ring system has emerged as a privileged scaffold in medicinal chemistry due to its balanced physicochemical properties and adaptability to structural diversification. Early research on 1,3-oxazine derivatives, such as the discovery of trifluoromethyl-1,3-oxazine-2-one as a non-nucleoside reverse transcriptase inhibitor, demonstrated the scaffold's capacity to inhibit viral replication by targeting Human Immunodeficiency Virus type 1 mutant strains. This breakthrough catalyzed efforts to explore oxazinan derivatives for broader therapeutic applications, including antibacterial and anticancer agents.
A pivotal advancement occurred with the development of metal-free synthetic routes for benzo[d]oxazines, which enabled scalable production while avoiding transition-metal contaminants that could complicate pharmacological profiling. For instance, heteroannulation reactions between anthranilic acid and carbonyl-containing reagents (e.g., maleic anhydride) provided access to structurally diverse oxazinan libraries, facilitating structure-activity relationship studies. The incorporation of sulfonyl groups into the oxazinan framework, as seen in the target compound, builds upon these historical precedents to enhance metabolic stability and target binding affinity.
Table 1: Key Milestones in Oxazinan-Based Drug Development
Integration of Benzenesulfonyl Moiety in Bioactive Compounds
The benzenesulfonyl group (-SO₂C₆H₅) is a cornerstone of modern drug design, renowned for its electron-withdrawing properties and capacity to engage in sulfonamide-based hydrogen bonding. In the context of the target compound, this moiety likely enhances interactions with enzymatic active sites, as demonstrated by benzenesulfonamide derivatives exhibiting nanomolar inhibition constants against carbonic anhydrase isoforms. For example, N-(4-sulfamoylphenyl)cyclopropane-1,1-dicarboxamide achieved a median effective dose (ED₅₀) of 22.50 mg/kg in murine models of pentylenetetrazole-induced seizures, underscoring the therapeutic potential of sulfonyl-integrated architectures.
The benzenesulfonyl group also improves pharmacokinetic profiles by increasing aqueous solubility and resisting oxidative metabolism. Comparative studies of benzenesulfonyl hydrazones revealed that sulfonyl-containing analogs exhibit 3–5-fold greater blood-brain barrier permeability than their nonsulfonylated counterparts, a critical attribute for central nervous system-targeted agents. In the target molecule, this moiety may synergize with the oxazinan core to stabilize transition-state interactions with proteases or kinases, leveraging both steric bulk and polar surface area for selective inhibition.
Table 2: Bioactivities of Benzenesulfonyl-Containing Compounds
Significance of Ethanediamide Linkers in Medicinal Chemistry
Ethanediamide (NH₂C(O)C(O)NH₂) linkers serve as versatile spacers that modulate molecular conformation and electronic distribution between pharmacophoric units. In the target compound, this linker bridges the 1,3-oxazinan and furan-methyl components, likely enforcing a semi-rigid geometry that preorganizes the molecule for target binding. Such linkers have been instrumental in antibody-drug conjugates (ADCs), where heterotrifunctional connectors enable site-specific payload attachment while maintaining antibody stability. For instance, N-aryl maleimide-ethanediamide hybrids facilitated the development of dual-mechanism ADCs combining tubulin inhibitors and DNA alkylators, achieving picomolar cytotoxic potency.
The ethanediamide motif also participates in hydrogen-bonding networks, as evidenced by its role in stabilizing inhibitor-enzyme complexes. In benzenesulfonamide derivatives, ethanediamide linkers increased inhibitory activity against carbonic anhydrase II by 40-fold compared to methylene-linked analogs, highlighting their capacity to optimize binding interactions. Computational studies suggest that the planar, conjugated nature of ethanediamide promotes π-stacking with aromatic residues in enzyme active sites, a feature exploited in the design of kinase inhibitors.
Furan Scaffolds in Contemporary Pharmaceutical Research
Furan rings, characterized by their electron-rich π-system and oxygen heteroatom, are increasingly valorized for their dual role as hydrogen-bond acceptors and contributors to metabolic resistance. The furan-2-ylmethyl group in the target compound may enhance bioavailability by engaging in dipole-dipole interactions with cellular membranes, as observed in furan-containing antimalarials like artemisinin derivatives. Natural product-inspired drug discovery has identified furan moieties in 1,2-oxazine NPs such as geneserine, where the furan oxygen participates in critical hydrogen bonds with acetylcholinesterase.
Modern synthetic campaigns have leveraged furan’s reactivity for late-stage diversification. For example, palladium-catalyzed coupling reactions enable the introduction of furan-methyl groups into complex scaffolds without compromising stereochemical integrity. In the context of the target molecule, the furan substituent likely augments binding to hydrophobic pockets while providing a site for further functionalization, aligning with trends in fragment-based drug design.
Table 3: Therapeutic Applications of Furan-Containing Compounds
Properties
IUPAC Name |
N-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N'-(furan-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O6S/c22-17(19-12-14-6-4-10-26-14)18(23)20-13-16-21(9-5-11-27-16)28(24,25)15-7-2-1-3-8-15/h1-4,6-8,10,16H,5,9,11-13H2,(H,19,22)(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVWPIEKVSWUXRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(OC1)CNC(=O)C(=O)NCC2=CC=CO2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N’-(furan-2-ylmethyl)oxamide typically involves multiple steps, starting with the preparation of the oxazinan ring. The benzenesulfonyl group is introduced through a sulfonation reaction, while the furan ring is incorporated via a coupling reaction. The final step involves the formation of the oxamide linkage under controlled conditions, such as specific temperatures and pH levels.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. Quality control measures, such as chromatography and spectroscopy, are employed to verify the compound’s purity and structural integrity.
Chemical Reactions Analysis
Types of Reactions
N-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N’-(furan-2-ylmethyl)oxamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The oxamide linkage can be reduced to form corresponding amines.
Substitution: The benzenesulfonyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as furan-2,3-dione derivatives, amines, and substituted benzenesulfonyl compounds.
Scientific Research Applications
N-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N’-(furan-2-ylmethyl)oxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N’-(furan-2-ylmethyl)oxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group may interact with active sites of enzymes, while the furan ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound is compared below with three closely related derivatives (Table 1), highlighting the impact of substituents on molecular properties:
Table 1: Structural and Physicochemical Comparison
Key Observations :
Sulfonyl Group Modifications: The target compound lacks halogenation, unlike the fluorinated analogues . Halogenation typically increases metabolic stability and binding affinity in sulfonamide drugs .
Amide Substituent Diversity :
- The furan-2-ylmethyl group in the target compound contrasts with the 2-methoxybenzyl group in and the 2-methylpropyl group in . Furan rings are electron-rich, favoring interactions with aromatic residues in enzymes, while alkyl chains (e.g., 2-methylpropyl) may enhance membrane permeability .
Molecular Weight and Solubility: The target compound (469.49 g/mol) is larger than (401.45 g/mol), suggesting reduced solubility in aqueous media.
Biological Activity
N'-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[(furan-2-yl)methyl]ethanediamide, identified by CAS number 872881-04-4, is a synthetic compound notable for its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant research findings.
The molecular formula of this compound is with a molecular weight of 383.5 g/mol. The compound features a unique structural arrangement that includes an oxazinan ring and a benzenesulfonyl group, contributing to its diverse biological activities.
| Property | Value |
|---|---|
| CAS Number | 872881-04-4 |
| Molecular Formula | C17H25N3O5S |
| Molecular Weight | 383.5 g/mol |
Anticancer Potential
Recent studies have indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, a study focused on oxazinonaphthalene derivatives reported that several analogs demonstrated cytotoxic activity against various human cancer cell lines, including A2780 (ovarian carcinoma) and MCF-7 (breast cancer) cells. These compounds induced cell cycle arrest at the G2/M phase and inhibited tubulin polymerization, suggesting a mechanism of action that may be relevant for this compound as well .
The proposed mechanism of action for compounds in this class often involves interactions with tubulin, leading to disruption in microtubule dynamics. This disruption can trigger apoptosis in cancer cells. The presence of the sulfonyl group in this compound may enhance its binding affinity to tubulin or other cellular targets.
Case Studies
- Antiproliferative Activity : A comparative study demonstrated that related compounds exhibited IC50 values ranging from 4.47 to 52.8 μM against various cancer cell lines. These results suggest that modifications in the chemical structure significantly influence biological activity .
- Molecular Docking Studies : Molecular docking studies have been used to predict the interaction of similar compounds with tubulin's colchicine-binding site. This approach provides insights into the binding affinities and possible conformational changes upon interaction with biological targets .
Q & A
Basic: What are the recommended methods for synthesizing N'-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[(furan-2-yl)methyl]ethanediamide, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis involves multi-step reactions, leveraging the reactivity of the benzenesulfonyl, oxazinan, and ethanediamide moieties. Key steps include:
- Oxidation/Reduction : The benzenesulfonyl group can be introduced via sulfonation of the oxazinan intermediate, while the ethanediamide linkage is formed through coupling reactions between carboxylic acid derivatives and amines .
- Solvent and Catalyst Optimization : Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance nucleophilic substitution efficiency. Catalysts like DMAP (4-dimethylaminopyridine) improve amide bond formation yields .
- Temperature Control : Maintain reflux conditions (~100°C) for cyclization steps to ensure ring closure in the oxazinan moiety .
Validation : Monitor intermediates via TLC and characterize using NMR and mass spectrometry to confirm structural integrity at each step .
Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing the structure of this compound?
Methodological Answer:
- Spectroscopy :
- Crystallography :
- X-ray Diffraction : Use SHELX for structure refinement, leveraging high-resolution data to resolve anisotropic displacement parameters. WinGX or ORTEP can visualize molecular packing and hydrogen-bonding networks .
Data Interpretation : Compare experimental results with computational predictions (e.g., PubChem-derived InChIKey) to validate stereochemistry .
- X-ray Diffraction : Use SHELX for structure refinement, leveraging high-resolution data to resolve anisotropic displacement parameters. WinGX or ORTEP can visualize molecular packing and hydrogen-bonding networks .
Advanced: How can researchers resolve contradictions in biological activity data across different assays?
Methodological Answer:
Contradictions often arise from assay-specific variables (e.g., cell lines, solvent interactions). Mitigation strategies include:
- Dose-Response Curves : Establish EC/IC values across multiple concentrations to differentiate true activity from solvent artifacts .
- Solvent Compatibility : Use DMSO at ≤0.1% v/v to avoid cytotoxicity, and validate results with alternative solvents (e.g., PBS) .
- Target-Specific Assays : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to directly measure binding affinities, bypassing cellular variability .
Case Study : If anti-inflammatory activity conflicts between ELISA and cell-based assays, confirm protein binding via SPR and cross-validate with molecular docking simulations .
Advanced: What computational approaches are suitable for modeling interactions between this compound and biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses with targets like cyclooxygenase (COX) or kinases. Parameterize the sulfonyl and furan groups for accurate van der Waals and electrostatic interactions .
- MD Simulations : Run GROMACS or AMBER simulations (≥100 ns) to assess stability of ligand-target complexes, focusing on hydrogen bonds between the ethanediamide moiety and active-site residues .
- QSAR Modeling : Train models on derivatives with modified oxazinan or benzenesulfonyl groups to predict ADMET properties and guide structural optimization .
Basic: How can the stability of this compound be assessed under various experimental conditions?
Methodological Answer:
- Thermal Stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures. Store samples at -20°C in anhydrous conditions to prevent hydrolysis .
- pH Sensitivity : Incubate the compound in buffers (pH 2–12) for 24–72 hours, then analyze via HPLC for degradation products (e.g., free sulfonic acid or furan oxidation byproducts) .
- Light Exposure : Conduct accelerated stability studies under UV/visible light (ICH Q1B guidelines) to identify photodegradation pathways .
Advanced: What strategies are effective for designing derivatives to improve pharmacological properties?
Methodological Answer:
- Bioisosteric Replacement : Substitute the furan group with thiophene (improving metabolic stability) or the benzenesulfonyl group with a pyridylsulfonyl moiety (enhancing solubility) .
- Pro-drug Design : Introduce ester or carbamate linkages at the ethanediamide group to enhance bioavailability, with enzymatic cleavage sites tailored to target tissues .
- SAR Studies : Synthesize analogs with varied oxazinan ring sizes (e.g., 5-membered vs. 6-membered) and evaluate potency against disease-specific targets (e.g., cancer cell lines) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
